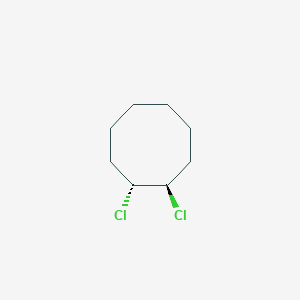
(1R,2R)-1,2-Dichlorocyclooctane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2R)-1,2-Dichlorocyclooctane is a chiral organic compound with the molecular formula C8H14Cl2 It is a derivative of cyclooctane, where two chlorine atoms are attached to the first and second carbon atoms in a trans configuration
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1,2-Dichlorocyclooctane typically involves the chlorination of cyclooctane. One common method is the free radical chlorination, where cyclooctane is treated with chlorine gas under ultraviolet light. This reaction proceeds through a radical mechanism, resulting in the formation of the dichlorinated product.
Another method involves the use of a diastereoselective approach, where a chiral auxiliary is used to induce the formation of the (1R,2R) isomer specifically. This method often requires the use of specific catalysts and reaction conditions to achieve high selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of such reactors can enhance the yield and purity of the product. Additionally, the reaction conditions, such as temperature and pressure, are optimized to maximize the production rate while minimizing by-products.
化学反応の分析
Types of Reactions
(1R,2R)-1,2-Dichlorocyclooctane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of diols.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form cyclooctene.
Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or reduced to form cyclooctane.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in a non-polar solvent.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Major Products
Substitution: Formation of 1,2-cyclooctanediol.
Elimination: Formation of cyclooctene.
Oxidation: Formation of cyclooctanone.
Reduction: Formation of cyclooctane.
科学的研究の応用
(1R,2R)-1,2-Dichlorocyclooctane has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules. It is also used in stereochemical studies to understand reaction mechanisms and selectivity.
Biology: Investigated for its potential as a ligand in the development of chiral catalysts for asymmetric synthesis.
Medicine: Explored for its potential use in the synthesis of pharmaceuticals, particularly those requiring specific stereochemistry.
Industry: Used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
作用機序
The mechanism of action of (1R,2R)-1,2-Dichlorocyclooctane in chemical reactions involves the interaction of its chlorine atoms with various reagents. In substitution reactions, the chlorine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In elimination reactions, the chlorine atoms are removed, leading to the formation of double bonds. The stereochemistry of the compound plays a crucial role in determining the outcome of these reactions, as the spatial arrangement of atoms affects the reactivity and selectivity.
類似化合物との比較
Similar Compounds
(1S,2S)-1,2-Dichlorocyclooctane: The enantiomer of (1R,2R)-1,2-Dichlorocyclooctane, with similar chemical properties but different stereochemistry.
1,2-Dichlorocyclohexane: A smaller ring analog with different ring strain and reactivity.
1,2-Dibromocyclooctane: Similar structure but with bromine atoms instead of chlorine, leading to different reactivity and physical properties.
Uniqueness
This compound is unique due to its specific stereochemistry, which makes it valuable in asymmetric synthesis and chiral catalysis. Its larger ring size compared to cyclohexane derivatives also imparts different physical and chemical properties, making it suitable for specialized applications in research and industry.
特性
CAS番号 |
22828-42-8 |
|---|---|
分子式 |
C8H14Cl2 |
分子量 |
181.10 g/mol |
IUPAC名 |
(1R,2R)-1,2-dichlorocyclooctane |
InChI |
InChI=1S/C8H14Cl2/c9-7-5-3-1-2-4-6-8(7)10/h7-8H,1-6H2/t7-,8-/m1/s1 |
InChIキー |
KHSNPEAMNSUMAG-HTQZYQBOSA-N |
異性体SMILES |
C1CCC[C@H]([C@@H](CC1)Cl)Cl |
正規SMILES |
C1CCCC(C(CC1)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![s-(2-{[6-(Cyclopentyloxy)hexyl]amino}ethyl) hydrogen sulfurothioate](/img/structure/B14705844.png)
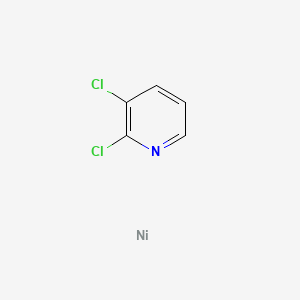
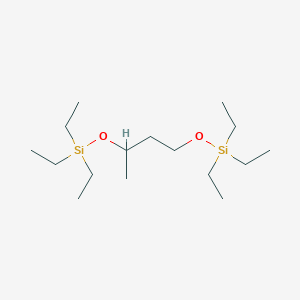
![3H-4,9a-Methanonaphtho[1,2-c]furan-1,3(4H)-dione](/img/structure/B14705852.png)
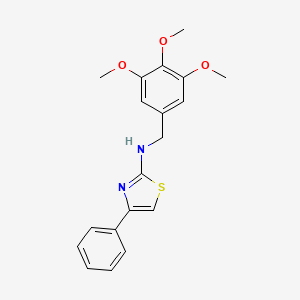
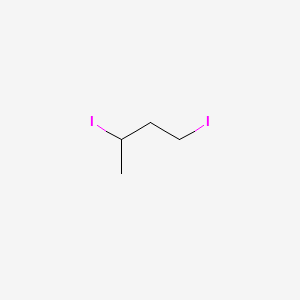
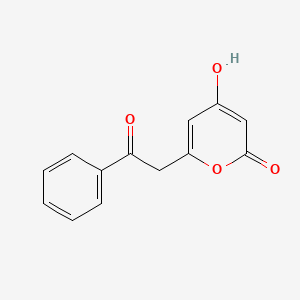
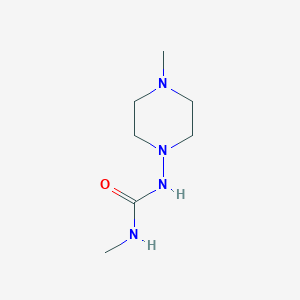
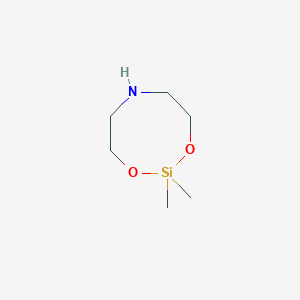
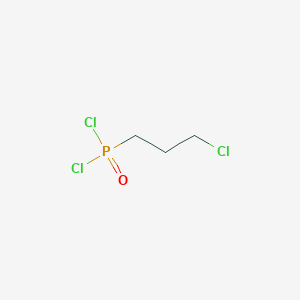
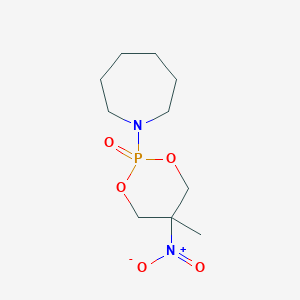
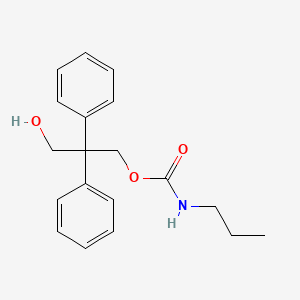
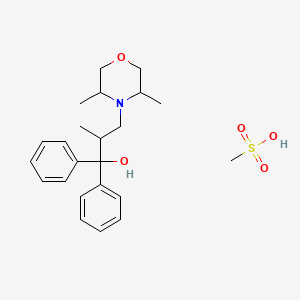
![5-[(e)-(2,5-Dibromophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14705932.png)
